1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-7-6-8-15(2)19(14)22-20(24)21-17-13-23(11-12-25-3)18-10-5-4-9-16(17)18/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBBMLARNOSFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The 2,6-dimethylphenyl group in the target compound contrasts with analogues bearing electron-withdrawing or bulky substituents:
- However, the 2,6-dimethylphenyl group in the target compound may improve steric hindrance, reducing off-target binding .
- 3,5-Di(trifluoromethyl)phenyl (6m) : This substituent introduces strong electron-withdrawing effects and hydrophobicity, which could enhance metabolic stability but reduce solubility compared to the dimethylphenyl group .
Indole Substitution Patterns
The 1-(2-methoxyethyl)-indol-3-yl group in the target compound differs from other indole derivatives:
Functional Group Comparisons: Urea vs. Oxoacetamide
The urea linkage in the target compound differs from the oxoacetamide group in ’s analogue.
- Urea: Acts as a hydrogen bond donor/acceptor, facilitating interactions with enzymes or receptors. This is critical for kinase inhibitors .
- Oxoacetamide : Provides a rigid carbonyl group, which may enhance π-π stacking but reduce hydrogen-bonding versatility .
Preparation Methods
Core Structural Components
The molecule comprises two primary subunits:
- 2,6-Dimethylphenylurea moiety : Derived from 2,6-dimethylaniline or its activated derivatives.
- 1-(2-Methoxyethyl)-1H-indol-3-yl group : Synthesized via N-alkylation of indole followed by functional group interconversion.
Crystallographic data for analogous ureas confirm the planar configuration of the urea linkage (N—H⋯O hydrogen bonding, angle = 152.4°), necessitating stereoelectronically controlled synthesis to maintain structural integrity.
Strategic Bond Disconnections
Two viable disconnection pathways emerge:
- Carbamoyl chloride route :
$$ \text{2,6-Dimethylphenylcarbamoyl chloride} + \text{1-(2-Methoxyethyl)-1H-indol-3-amine} \rightarrow \text{Target urea} $$ - Isocyanate route :
$$ \text{2,6-Dimethylphenyl isocyanate} + \text{1-(2-Methoxyethyl)-1H-indol-3-amine} \rightarrow \text{Target urea} $$
Comparative studies suggest the carbamoyl chloride method provides higher regioselectivity (90-95% vs. 80-85% for isocyanates).
Synthesis of 1-(2-Methoxyethyl)-1H-Indol-3-Amine Intermediate
N-Alkylation of Indole
The indole nitrogen undergoes alkylation with 2-methoxyethyl bromide under phase-transfer conditions:
Reaction conditions :
- Solvent: Anhydrous DMF
- Base: Sodium hydride (2.2 eq)
- Temperature: 0°C → room temperature (12 h)
- Yield: 82-88%
Mechanistic considerations :
$$ \text{Indole} + \text{NaH} \rightarrow \text{Indolyl sodium salt} $$
$$ \text{Indolyl salt} + \text{CH₃OCH₂CH₂Br} \rightarrow \text{1-(2-Methoxyethyl)-1H-indole} $$
Nitration/Reduction Sequence
Subsequent nitration at the 3-position employs mixed acid (HNO₃/H₂SO₄):
| Parameter | Value | Source |
|---|---|---|
| Nitration temp | 0-5°C | |
| Reaction time | 4 h | |
| Nitro compound yield | 75% |
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine with 92% efficiency.
Urea Bond Formation Methodologies
Carbamoyl Chloride Route
Adapted from, this method uses in-situ generated carbamoyl chloride:
Procedure :
- React 2,6-dimethylaniline (1.0 eq) with phosgene (1.1 eq) in dichloromethane at -10°C.
- Add triethylamine (1.5 eq) to the amine solution.
- Combine with 1-(2-methoxyethyl)-1H-indol-3-amine (1.05 eq) in refluxing DCM (2 h).
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Equivalents ClCOCl | 1.05-1.10 | +12% |
| Reaction temperature | 40°C | +9% |
| Solvent | DCM | Baseline |
Final yield: 94% after recrystallization (ethyl acetate/hexanes).
Isocyanate-Mediated Coupling
As per, this alternative avoids phosgene handling:
Steps :
- Generate 2,6-dimethylphenyl isocyanate via Curtius rearrangement.
- React with indolylamine in THF at 0°C → RT (4 h).
Comparative analysis :
| Metric | Carbamoyl Chloride | Isocyanate |
|---|---|---|
| Yield | 94% | 87% |
| Purity (HPLC) | 99.2% | 98.1% |
| Reaction time | 2 h | 4 h |
| Scalability | >1 kg | <500 g |
Despite lower yields, the isocyanate method is preferable for small-scale API synthesis.
Purification and Characterization
Recrystallization Optimization
Data from guide solvent selection:
| Solvent System | Purity Increase | Recovery |
|---|---|---|
| Ethyl acetate/ether | 98.5% → 99.8% | 85% |
| Acetonitrile/water | 97.1% → 99.1% | 92% |
| Hexanes/EtOAc | 96.3% → 98.9% | 88% |
Thermal analysis (DSC) shows a sharp melting endotherm at 89-90°C, consistent with crystalline purity.
Q & A
Q. How can researchers optimize the synthesis of 1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea to improve yield and purity?
To optimize synthesis, focus on:
- Stepwise Functionalization : Introduce the 2-methoxyethyl group to the indole core before urea bridge formation to minimize side reactions .
- Purification : Use column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate the product. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
- Reaction Conditions : Employ anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) for urea bond formation, optimizing temperature (60–80°C) and reaction time (12–24 hrs) .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this urea derivative?
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl groups on phenyl, methoxyethyl on indole) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for CHNO: 376.43 g/mol) .
Q. What in vitro models are appropriate for initial screening of its biological activity?
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cancer Cell Lines : Evaluate antiproliferative effects in MDA-MB-231 (breast) or A549 (lung) cells via MTT assays (IC determination) .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the indole moiety’s affinity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid metabolism of the methoxyethyl group .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the indole ring could reduce activity .
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies to align in vitro IC values with achievable plasma concentrations .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxyethyl group on indole?
- Analog Synthesis : Replace the 2-methoxyethyl group with ethoxy, hydroxyethyl, or methyl groups .
- Binding Assays : Compare binding affinities to targets (e.g., kinases) using surface plasmon resonance (SPR). A 10-fold loss in affinity with ethoxy substitution suggests methoxy’s electronic effects are critical .
- Molecular Dynamics Simulations : Model hydrogen bonding between the methoxy oxygen and catalytic lysine residues in kinase active sites .
Q. What computational methods aid in predicting target interactions and binding modes?
- Molecular Docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PDB ID: 1M17). Prioritize poses with urea NH groups forming hydrogen bonds to hinge regions .
- QSAR Modeling : Train models on indole-urea derivatives to predict logP and pIC values. The methoxyethyl group’s hydrophilicity may improve solubility but reduce membrane permeability .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 ratio of isocyanate to amine) to minimize dimerization .
- Thermal Stability : Monitor exothermic urea formation steps using reaction calorimetry to prevent decomposition above 80°C .
- Crystallization Control : Use seeding or anti-solvent addition to ensure consistent polymorph formation during scale-up .
Methodological Considerations for Data Contradictions
- Reproducibility : Validate assays across multiple labs (e.g., EC variations in kinase assays may arise from ATP concentration differences) .
- Model Selection : Compare 2D vs. 3D cell cultures or patient-derived xenografts (PDX) to address discrepancies in drug response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
